6-Ethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-Ethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene core with an appropriate amine, such as 2-(morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethylamine, under acidic conditions.
Ethylation: The final step involves the ethylation of the chromene core using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
6-Ethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Biology: Used in cell culture studies to understand its effects on cellular processes.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and reducing inflammation.
Pathways Involved: It modulates signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone: Studied for its crystal structure and potential biological activities.
Uniqueness
6-Ethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its chromene core, combined with the morpholine and phenyl groups, makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C27H32N2O4 |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
6-ethyl-N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H32N2O4/c1-4-19-5-10-25-22(15-19)24(30)16-26(33-25)27(31)28-17-23(29-11-13-32-14-12-29)21-8-6-20(7-9-21)18(2)3/h5-10,15-16,18,23H,4,11-14,17H2,1-3H3,(H,28,31) |
InChI Key |
QQCKZDNCXOESLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N4CCOCC4 |
Origin of Product |
United States |
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